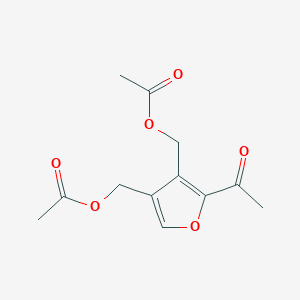

2-Acetyl-3,4-bis-(acetoxymethyl)-furan

Description

Historical Context and Fundamental Significance of Furan (B31954) Chemistry in Organic Synthesis

The history of furan chemistry dates back to 1780, when Carl Wilhelm Scheele first described a furan derivative, 2-furoic acid. nih.gov A few decades later, in 1831, Johann Wolfgang Döbereiner reported the synthesis of furfural (B47365), another key furan derivative. nih.gov The parent compound, furan, was first prepared by Heinrich Limpricht in 1870. nih.govwikipedia.org The name "furan" is derived from the Latin word "furfur," which means bran, the source from which furfural was initially produced. nih.gov

The fundamental significance of furan chemistry in organic synthesis is underscored by several classical reactions that facilitate the construction of the furan ring. Among the most important are:

The Paal-Knorr Furan Synthesis: First reported in 1884, this method involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to form substituted furans. researchgate.netguidechem.combldpharm.com This reaction remains a cornerstone for synthesizing furan derivatives due to its reliability and the increasing availability of 1,4-diones. researchgate.net

The Feist-Benary Furan Synthesis: This reaction, discovered by Franz Feist and Erich Benary in the early 20th century, involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine (B92270) to yield substituted furans. nih.govnih.govmolaid.com

These and other synthetic methods have cemented the role of furan as a readily accessible and highly reactive scaffold for constructing complex molecular architectures. chembuyersguide.com Furan's aromaticity is modest compared to benzene, which allows it to undergo dearomatization reactions under relatively mild conditions, further expanding its synthetic utility. chembuyersguide.com

Importance of Substituted Furan Derivatives in Contemporary Chemical Research

Substituted furan derivatives are of immense importance in modern chemical research, with applications spanning medicinal chemistry, materials science, and agriculture. sigmaaldrich.comsigmaaldrich.com The furan nucleus is a privileged scaffold found in numerous biologically active compounds and commercial drugs. For instance, ranitidine, a well-known anti-ulcer medication, and the antibiotic nitrofurazone (B1679002) contain a furan ring.

The diverse biological activities associated with furan derivatives include:

Antimicrobial (antibacterial, antifungal)

Anticancer

Anti-inflammatory

Antioxidant

In materials science, furan-based polymers are explored for their unique properties, such as high thermal stability. sigmaaldrich.com For example, polyfurfuryl alcohol, derived from the furan derivative furfural, is utilized in producing thermosetting resins. sigmaaldrich.com Furthermore, 2,5-diaryl-substituted furans are recognized as valuable scaffolds for optoelectronic materials. The continuous development of new synthetic methodologies allows for the creation of polysubstituted furans with tailored properties for specific applications.

Structural Elucidation and Academic Relevance of 2-Acetyl-3,4-bis-(acetoxymethyl)-furan within Complex Furan Chemistry

The compound this compound is a specific example of a polysubstituted furan. Its structure features an acetyl group at the C2 position and two acetoxymethyl groups at the C3 and C4 positions of the furan ring.

| Property | Value |

| CAS Number | 78503-06-7 nih.gov |

| Molecular Formula | C₁₂H₁₄O₆ |

| Molecular Weight | 254.24 g/mol |

This data is based on publicly available chemical database information.

Publicly available, in-depth academic research specifically detailing the synthesis and reactivity of this compound is limited. The compound is listed by several chemical suppliers, often as a product for early discovery research, with the note that comprehensive analytical data has not been collected.

The structural elucidation of a compound like this compound would typically be accomplished using a combination of standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the connectivity of the atoms. The proton NMR would show characteristic signals for the furan ring proton, the acetyl methyl protons, the methylene (B1212753) protons of the acetoxymethyl groups, and the methyl protons of the acetate (B1210297) esters.

Infrared (IR) Spectroscopy: IR analysis would identify the key functional groups present, such as the carbonyl (C=O) stretching frequencies for the ketone and ester groups.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the molecular formula, C₁₂H₁₄O₆.

The academic relevance of this compound lies in its status as a highly substituted furan. Such molecules are often valuable as intermediates in the synthesis of more complex natural products or pharmaceutical agents. The specific arrangement of an electron-withdrawing acetyl group and two acetoxymethyl side chains could be designed to influence the electronic properties and reactivity of the furan ring for subsequent chemical transformations.

Scope and Objectives of Research on Polysubstituted Furans

Research into polysubstituted furans is a dynamic and evolving area of organic chemistry. The primary objectives of this research field are multifaceted and include:

Development of Novel Synthetic Methods: A major focus is the creation of efficient, selective, and environmentally benign methods for synthesizing furans with multiple and diverse substituents. cnreagent.com This includes the refinement of classical methods like the Paal-Knorr and Feist-Benary syntheses, as well as the development of new catalytic systems, often employing transition metals. researchgate.net

Access to Complex Molecular Scaffolds: Polysubstituted furans serve as versatile building blocks for constructing more intricate molecular structures, including natural products and their analogues. Research aims to leverage the unique reactivity of the furan ring to access a variety of other ring systems. chembuyersguide.com

Exploration of Biological Activity: Chemists are continuously synthesizing and screening new polysubstituted furan derivatives for potential applications in medicine. By systematically altering the substituents on the furan core, researchers can tune the molecule's properties to enhance its interaction with biological targets.

Advancement of Materials Science: The synthesis of novel polysubstituted furans is also geared towards creating new organic materials with desirable electronic and optical properties for use in areas like organic electronics.

Structure

3D Structure

Properties

Molecular Formula |

C12H14O6 |

|---|---|

Molecular Weight |

254.24 g/mol |

IUPAC Name |

[5-acetyl-4-(acetyloxymethyl)furan-3-yl]methyl acetate |

InChI |

InChI=1S/C12H14O6/c1-7(13)12-11(6-17-9(3)15)10(5-18-12)4-16-8(2)14/h5H,4,6H2,1-3H3 |

InChI Key |

SKHYQHDPMMOLPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CO1)COC(=O)C)COC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Acetyl 3,4 Bis Acetoxymethyl Furan

Retrosynthetic Disconnections and Strategic Planning for the Target Compound

Retrosynthetic analysis of 2-Acetyl-3,4-bis-(acetoxymethyl)-furan involves a systematic deconstruction of the molecule to identify potential synthetic pathways from simpler, more readily available starting materials. The primary disconnections are focused on the functional groups attached to the furan (B31954) ring and the formation of the heterocyclic core itself.

Functional Group Interconversion (FGI): The two acetoxymethyl groups at the C3 and C4 positions can be retrosynthetically disconnected to a precursor diol, 3,4-bis(hydroxymethyl)-2-acetylfuran . This transformation is a standard esterification.

C-C Bond Disconnection: The acetyl group at the C2 position is a prime candidate for disconnection via a Friedel-Crafts acylation reaction. This reveals a 3,4-bis(hydroxymethyl)furan intermediate, a key building block.

C-O and C-C Bond Disconnections within the Ring: The furan ring itself can be disconnected. A common and powerful approach is the Paal-Knorr furan synthesis, which would lead back to a substituted 1,4-dicarbonyl compound as the acyclic precursor organic-chemistry.orgpharmaguideline.com.

This analysis suggests two primary strategic approaches:

Strategy A: Ring Formation then Functionalization. Constructing a furan ring with "handles" at the 3 and 4 positions (e.g., carboxylates), followed by sequential introduction of the acetyl group at C2 and modification of the C3/C4 substituents.

Strategy B: Acyclic Precursor with All Carbons. Synthesizing an acyclic 1,4-dicarbonyl precursor that already contains the necessary carbon framework for all substituents, which upon cyclization and dehydration, would yield the desired furan structure or a close derivative.

Synthetic Routes for the Construction of Furan Ring Systems with Specific Substitution Patterns

The formation of the furan core is the cornerstone of the synthesis. The choice of method is dictated by the availability of starting materials and the desired substitution pattern.

Cyclization reactions are the most common methods for synthesizing substituted furans. The Paal-Knorr synthesis is a premier example, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form the furan ring organic-chemistry.orgfirsthope.co.in.

Key Cyclization Methodologies for Furan Synthesis

| Synthesis Method | Precursors | Conditions | Notes |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid catalyst (e.g., H₂SO₄, p-TsOH) pharmaguideline.comfirsthope.co.in | Highly versatile for substituted furans. |

| Feist-Benary Synthesis | α-Haloketone and a β-dicarbonyl compound | Base (e.g., ammonia (B1221849), pyridine) pharmaguideline.comfirsthope.co.in | Leads to specifically substituted furans. |

| From Alkynes | Propargyl alcohols, alkynyl oxiranes | Metal catalysts (e.g., Au, Ag, Cu) organic-chemistry.org | Provides access to polysubstituted furans under mild conditions. |

For the target compound, a Paal-Knorr approach would necessitate a complex 1,4-dione precursor, making control of substitution challenging. More modern methods involving metal-catalyzed cyclizations of functionalized alkynes can offer greater flexibility and control over the final substitution pattern organic-chemistry.org.

The conversion of biomass, particularly carbohydrates, into valuable furan derivatives is a cornerstone of green chemistry rsc.org. Acid-catalyzed dehydration of hexoses (like fructose and glucose) is a major industrial route to furan compounds, most notably 5-hydroxymethylfurfural (B1680220) (HMF) nih.govnacatsoc.org.

The general mechanism involves the triple dehydration of the carbohydrate. While this process is highly effective for producing 2,5-disubstituted furans like HMF, it does not directly yield the 3,4-substitution pattern required for this compound rsc.orgnih.gov. However, carbohydrate-derived platform chemicals could potentially be chemically converted into the necessary precursors for other cyclization routes. For instance, research has shown that glucose can be converted to multiply substituted furans under specific catalytic conditions, suggesting pathways for more complex functionalization nih.gov.

Furan Derivatives from Carbohydrate Dehydration

| Carbohydrate Feedstock | Primary Furan Product | Catalyst/Conditions | Reference |

|---|---|---|---|

| Fructose | 5-Hydroxymethylfurfural (HMF) | Acid catalyst (mineral acids, solid acids) in water, DMSO, or biphasic systems | nacatsoc.org |

| Glucose | 5-Hydroxymethylfurfural (HMF) | Requires an isomerization catalyst (e.g., CrCl₃) followed by dehydration | rsc.orgconsensus.app |

These methods highlight the potential of renewable feedstocks, although significant synthetic modifications would be required to transform these primary products into the target 3,4-disubstituted furan.

Regioselective Functionalization of the Furan Core

An alternative to constructing the ring with all substituents in place is to perform regioselective reactions on a pre-formed furan core. The electronic properties of the furan ring heavily influence the position of substitution, with electrophilic attack strongly favored at the C2 and C5 positions.

The introduction of an acetyl group onto a furan ring is typically achieved via Friedel-Crafts acylation. Due to the furan ring's sensitivity and propensity to polymerize under strongly acidic conditions, classical catalysts like aluminum chloride (AlCl₃) are often ineffective stackexchange.com. Milder catalysts are required to achieve good yields.

The reaction generally proceeds with high regioselectivity for the C2 position, unless it is already occupied, in which case the C5 position is favored. Acylation at the C3 or C4 positions is not typically observed under these conditions.

Catalysts for Friedel-Crafts Acylation of Furan

| Catalyst | Acylating Agent | Conditions | Notes |

|---|---|---|---|

| Phosphoric Acid | Acetic anhydride (B1165640) | 70°C, 5 hours | A mild and effective catalyst system pharmaguideline.comgoogle.com. |

| Boron trifluoride (BF₃) | Acetic anhydride | - | A better catalyst than AlCl₃ for the sensitive furan ring pharmaguideline.comstackexchange.com. |

For the synthesis of the target compound, this step would likely be performed on a furan ring already substituted at the 3 and 4 positions. The electron-withdrawing nature of substituents like esters at these positions would deactivate the ring, potentially requiring more forcing conditions for the acylation to proceed.

Directly functionalizing the C3 and C4 positions of an unsubstituted furan via electrophilic substitution is extremely difficult. Therefore, advanced strategies are required to install the bis-(acetoxymethyl) groups.

Approach 1: Synthesis from a Pre-functionalized Furan A highly effective strategy is to begin with a furan derivative where the 3 and 4 positions are already functionalized with groups that can be converted into hydroxymethyl groups. A common starting point is dimethyl furan-3,4-dicarboxylate.

Reduction: The two ester groups can be reduced simultaneously to the corresponding diol, furan-3,4-dimethanol , using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Protection/Acylation: The resulting diol could then be acylated at the C2 position. It may be necessary to first protect the hydroxyl groups (e.g., as silyl ethers) before performing the Friedel-Crafts acylation to prevent side reactions.

Acetylation: Following acylation and deprotection, the final step is the acetylation of the two hydroxyl groups using acetic anhydride or acetyl chloride to yield the target bis-(acetoxymethyl) functionality.

Approach 2: Directed Lithiation Directed metalation provides a powerful tool for functionalizing positions that are not electronically favored. By placing a directing group at a specific position, a strong base like butyllithium (BuLi) can selectively deprotonate an adjacent position, which can then be quenched with an electrophile.

Research has demonstrated that a silyl group at the C2 position of a 3-(hydroxymethyl)furan can direct lithiation exclusively to the C4 position acs.org. A plausible, though lengthy, sequence could be:

Start with 3-furoic acid.

Introduce a directing group (e.g., silyl) at the C2 position.

Reduce the carboxylic acid at C3 to a hydroxymethyl group.

Perform directed lithiation at C4, followed by quenching with a suitable electrophile like formaldehyde to introduce the second hydroxymethyl group.

Remove the directing group from C2.

Perform Friedel-Crafts acylation at the now-vacant and highly reactive C2 position.

Perform a final bis-acetylation of the C3 and C4 hydroxymethyl groups.

This approach offers precise regiochemical control but requires multiple steps involving protection, deprotection, and specific reagents.

Derivatization of Existing Furan Precursors

Building upon an existing furan core is a common strategy. However, controlling the position of incoming substituents, particularly at the less reactive C3 and C4 positions, presents a significant challenge.

The use of renewable biomass as a starting point for chemical synthesis is a cornerstone of green chemistry. researchgate.net Furanic compounds like 5-hydroxymethylfurfural (HMF), derived from the dehydration of carbohydrates, are key platform chemicals. frontiersin.orgnih.gov HMF and its derivatives, such as 2,5-bis(hydroxymethyl)furan (BHMF), serve as versatile starting materials for various valuable products. frontiersin.orgnih.gov

While the direct synthesis of this compound from common bio-derived precursors like HMF is not straightforward due to the 2,5-substitution pattern of these precursors, they can be modified. For instance, furfuryl acetate (B1210297) can undergo a Vilsmeier-Haack reaction to introduce a formyl group, which can be further manipulated. nih.govnih.govresearchgate.net The primary challenge remains the introduction of functional groups at the C3 and C4 positions of these 2,5-substituted furanic intermediates.

Electrophilic aromatic substitution is a fundamental method for functionalizing furan rings. pearson.com Due to the electronic properties of the furan ring, these reactions, including nitration, halogenation, and acylation, preferentially occur at the more electron-rich 2- and 5-positions. chemicalbook.compearson.comyoutube.com

The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). cambridge.orgchemistrysteps.comijpcbs.com This reaction has been successfully applied to furan precursors; for example, 5-formyl-furfuryl acetate can be synthesized from furfuryl acetate via this method. nih.gov

To introduce the acetyl group required for the target molecule, a Friedel-Crafts acylation would be employed. This reaction typically uses an acylating agent like acetic anhydride or acetyl chloride with a Lewis acid catalyst. nih.govgoogle.com

A significant hurdle in using these methods to synthesize this compound is directing substituents to the C3 and C4 positions. Standard electrophilic substitution on an unsubstituted or 2-substituted furan is highly unlikely to yield 3,4-disubstitution. Therefore, this approach would require a furan precursor that already contains directing groups or a multi-step strategy involving more complex transformations to achieve the desired substitution pattern.

| Reaction | Reagent(s) | Typical Position of Substitution on Furan | Reference |

| Vilsmeier-Haack | DMF, POCl₃ | 2- or 5-position | cambridge.org |

| Friedel-Crafts Acylation | Acetic Anhydride, ZnCl₂/H₃PO₄ | 2- or 5-position | nih.gov |

| Nitration | Acetyl nitrate | 2-position | pharmaguideline.com |

| Bromination | Bromine/DMF | 2-position | pharmaguideline.com |

Catalytic Approaches in the Synthesis of Highly Substituted Furans

Catalytic methods, particularly those using transition metals, offer powerful and flexible routes to highly substituted furans by constructing the heterocyclic ring from specifically designed acyclic precursors. These methods often provide excellent control over the substitution pattern.

Transition-metal catalysis has emerged as a highly effective strategy for synthesizing polysubstituted furans. researchgate.netresearchgate.net Catalysts based on gold, ruthenium, palladium, and copper are frequently used to facilitate cyclization and annulation reactions. acs.orgnih.govorganic-chemistry.org

Gold-catalyzed reactions are particularly noteworthy. For example, AuCl₃ can catalyze the cyclization of 2-(1-alkynyl)-2-alken-1-ones with various nucleophiles to produce a wide array of polysubstituted furans under mild conditions. acs.org Similarly, cationic triphenylphosphinegold(I) complexes are excellent catalysts for a cascade reaction involving a propargyl-Claisen rearrangement and heterocyclization to yield tri- and tetrasubstituted furans in high yields (72-99%). acs.org

A particularly versatile approach involves a palladium/copper co-catalyzed cascade reaction of propargyl alcohols. nih.gov This modular strategy allows for the formation of furans with up to four different substituents by combining trans-diboration, acylation, cyclization, and subsequent Suzuki coupling, offering programmable access to specific isomers. nih.gov Such a method could theoretically be adapted to construct this compound from appropriately chosen acyclic starting materials.

| Catalyst System | Precursor Type | Type of Furan | Key Features | Reference |

| Ru(II) | Vinyl diazoesters | Tri- and Tetrasubstituted | Intramolecular cyclization | nih.gov |

| AuCl₃ | 2-(1-Alkynyl)-2-alken-1-ones | Multiply Substituted | Atom-economical, mild conditions | acs.org |

| Gold(I) | Propargyl vinyl ethers | Tri- and Tetrasubstituted | Cascade reaction, high yields (72-99%) | acs.org |

| Palladium/Copper | Propargyl alcohols | Tetrasubstituted | Modular, programmable synthesis | nih.gov |

Acid-catalyzed reactions represent one of the oldest and most fundamental methods for furan synthesis. The most prominent example is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to form furans. pharmaguideline.com This method is robust and widely applicable.

Another significant acid-catalyzed process is the dehydration of carbohydrates to produce valuable furan platform chemicals. For example, pentoses like xylose are converted to furfural (B47365), and hexoses are converted to HMF, often using solid acid catalysts. researchgate.netrsc.org

To synthesize this compound via a Paal-Knorr type reaction, a specific 1,4-dicarbonyl precursor would be required. The synthesis of such a highly functionalized acyclic precursor would be a complex challenge in itself, but if obtained, its acid-catalyzed cyclization would provide a direct route to the target furan core.

Enzymatic catalysis offers an environmentally friendly and highly selective alternative for chemical synthesis. rug.nl In furan chemistry, enzymes, particularly lipases like Candida antarctica lipase B (CAL-B), have been extensively used for the synthesis of furan-based polyesters and polyamides under mild conditions. acs.orgnih.govacs.org

Another major application of biocatalysis is the transformation of bio-derived furanics. For instance, the biocatalytic reduction of HMF to BHMF has been achieved with high yields using whole-cell systems from various microorganisms, such as E. coli and Burkholderia contaminans. nih.govfrontiersin.org These processes are valued for their high product specificity and operation under gentle reaction conditions. nih.gov

While enzyme-mediated transformations are powerful for modifying existing furan derivatives (e.g., polymerization or reduction of side chains), their application in constructing the core furan ring with a complex substitution pattern like that of this compound from simple acyclic precursors is less developed. Current research primarily focuses on leveraging enzymes to functionalize bio-available furan platforms like HMF. researchgate.net

| Enzyme/Biocatalyst | Substrate | Product | Transformation Type | Reference |

| Candida antarctica lipase B (CAL-B) | Furan dicarboxylates, diols | Furan-based copolyesters | Polymerization | acs.org |

| E. coli CCZU-K14 (whole cells) | 5-Hydroxymethylfurfural (HMF) | 2,5-bis(hydroxymethyl)furan (BHMF) | Bioreduction | nih.gov |

| Burkholderia contaminans NJPI-15 | 5-Hydroxymethylfurfural (HMF) | 2,5-bis(hydroxymethyl)furan (BHMF) | Bioreduction | frontiersin.org |

Green Chemistry Principles in Furan Derivative Synthesis

The synthesis of furan derivatives, including complex structures like this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by focusing on the use of renewable resources, minimizing waste, and employing safer chemical pathways. The application of green chemistry is particularly relevant for furan compounds, as many can be derived from biomass, positioning them as sustainable alternatives to petroleum-based chemicals. frontiersin.orgnih.gov

A cornerstone of green furan chemistry is the utilization of biomass as a primary feedstock. frontiersin.org Carbohydrates, such as C5 and C6 sugars, can be efficiently converted into key platform molecules like furfural and 5-hydroxymethylfurfural (HMF). frontiersin.orgnih.gov These platform chemicals serve as versatile starting materials for a wide array of furan derivatives. rsc.org This bio-based approach fundamentally shifts the chemical industry away from its reliance on finite fossil fuels toward a more sustainable, circular model. rsc.org

The development of eco-friendly catalytic systems is another critical area of focus. Traditional synthesis methods often rely on soluble acid catalysts, which can lead to corrosion and difficult separation processes, conflicting with green chemistry ideals. frontiersin.org Modern approaches prioritize heterogeneous catalysts such as zeolites, polyoxometalates, and non-noble metals, which are more easily recovered and recycled. frontiersin.org Ionic liquids have also emerged as promising catalysts and reaction media, sometimes allowing for higher yields and improved recyclability. frontiersin.org

One-pot synthesis and multicatalytic systems represent a significant advance in making furan production more sustainable. frontiersin.orgrsc.org By combining multiple reaction steps into a single procedure, these methods reduce the need for intermediate purification, which in turn minimizes solvent use and waste generation. For instance, one-pot conversions of biomass directly into valuable furan-based intermediates can streamline the production pipeline. rsc.org

The choice of solvents and reagents is also paramount. Green methodologies strive to replace hazardous substances with safer alternatives. For example, in the synthesis of furan-based epoxy monomers, efforts have been made to develop one-step protocols that avoid dangerous reagents like allyl bromide and m-chloroperoxybenzoic acid, which are used in more traditional, multi-step procedures. researchgate.net The use of bio-based epichlorohydrin, derived from glycerol, further enhances the green credentials of such syntheses. researchgate.net

The table below summarizes the comparison between traditional and green approaches in the synthesis of furan derivatives.

Table 1: Comparison of Synthetic Approaches for Furan Derivatives

| Feature | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Feedstock | Petroleum-based starting materials | Biomass (e.g., carbohydrates, cellulose) frontiersin.org |

| Catalysts | Soluble acids, stoichiometric reagents | Heterogeneous catalysts (zeolites, non-noble metals), ionic liquids, biocatalysts frontiersin.org |

| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., water, ionic liquids), solvent-free conditions rsc.org |

| Process | Multi-step synthesis with intermediate isolation | One-pot reactions, multicatalysis, streamlined processes frontiersin.orgrsc.org |

| By-products | Often hazardous and difficult to manage | Minimized waste, biodegradable by-products |

| Reagents | Use of hazardous chemicals (e.g., m-CPBA, strong acids) | Use of safer, renewable reagents (e.g., bio-based epichlorohydrin) researchgate.net |

Furthermore, researchers are exploring innovative catalytic pathways to transform biomass-derived furans into a variety of valuable chemicals. The table below highlights some of the sustainable catalytic systems being employed.

Table 2: Sustainable Catalytic Systems in Furan Derivative Synthesis | Catalyst Type | Example(s) | Application in Furan Chemistry | Source | | --- | --- | --- | --- | | Zeolites | H-ZSM-5, Beta | Dehydration of carbohydrates to furfural and HMF. | frontiersin.org | | Polyoxometalates | Heteropoly acids | Conversion of sugars and HMF into platform chemicals. | frontiersin.org | | Non-noble Metals | Ni, Cu, Fe | Hydrogenation and oxidation reactions of furan rings. | frontiersin.org | | Ionic Liquids (ILs) | Acidic functionalized ILs | Catalyst and solvent for carbohydrate dehydration and HMF oxidation. frontiersin.org | | Multicatalytic Systems | Commercial catalysts in one-pot | Direct conversion of renewable resources to furan-based intermediates. | rsc.org |

By integrating these green chemistry principles, the synthesis of furan derivatives can be made more efficient, less hazardous, and environmentally sustainable, aligning with the broader goals of a circular economy.

A comprehensive spectroscopic and structural analysis of the chemical compound This compound is presented in this article. Due to the limited availability of direct experimental data for this specific molecule, this report leverages established spectroscopic principles and data from analogous furan and acetylated compounds to provide a detailed characterization. The following sections delineate the expected spectroscopic features and structural properties of the title compound.

Chemical Reactivity and Transformation Pathways of 2 Acetyl 3,4 Bis Acetoxymethyl Furan

Reactivity of the Furan (B31954) Ring in the Context of Multi-Substitution

The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution and cycloaddition reactions. pearson.com However, the presence of multiple substituents, as in 2-Acetyl-3,4-bis-(acetoxymethyl)-furan, significantly modulates this inherent reactivity. The acetyl group at the 2-position is strongly electron-withdrawing, which deactivates the furan ring towards electrophilic attack. Conversely, the acetoxymethyl groups at the 3- and 4-positions, while having a mild inductive electron-withdrawing effect, can also influence the steric accessibility of the remaining unsubstituted 5-position.

Electrophilic aromatic substitution (EAS) is a hallmark of furan chemistry. pearson.com Furan is generally more reactive than benzene in EAS reactions due to the electron-donating character of the oxygen atom. pearson.com Substitution typically occurs preferentially at the 2- and 5-positions, which are more activated than the 3- and 4-positions. pearson.com In the case of this compound, the 2-, 3-, and 4-positions are already substituted. Therefore, any further electrophilic substitution would be directed to the 5-position.

However, the acetyl group at the 2-position is a strong deactivating group, withdrawing electron density from the ring and making it less nucleophilic. This deactivation significantly hinders electrophilic aromatic substitution reactions. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which are common for furan itself, would require harsh conditions for this compound and may lead to low yields or decomposition.

| Electrophilic Aromatic Substitution | Predicted Outcome for this compound |

| Nitration | Reaction is expected to be sluggish due to the deactivating acetyl group. If forced, substitution would occur at the 5-position. |

| Halogenation | Similar to nitration, the reaction would be difficult. Harsher conditions may be required compared to unsubstituted furan. |

| Sulfonation | Sulfonation is likely to be challenging and may lead to ring opening or other side reactions under strong acidic conditions. |

| Friedel-Crafts Acylation/Alkylation | These reactions are generally not successful on furan rings bearing strongly deactivating groups like the acetyl group. |

This table is illustrative and based on general principles of electrophilic aromatic substitution on substituted furans.

Furans can act as dienes in Diels-Alder [4+2] cycloaddition reactions. nih.gov The aromatic character of furan means that it is a less reactive diene compared to its non-aromatic counterparts, and the Diels-Alder reaction is often reversible. researchgate.net The reactivity of the furan ring as a diene is influenced by the electronic nature of its substituents. Electron-donating groups on the furan ring generally increase the rate of the Diels-Alder reaction, while electron-withdrawing groups decrease it.

In this compound, the electron-withdrawing acetyl group at the 2-position is expected to decrease the reactivity of the furan ring as a diene in Diels-Alder reactions. The acetoxymethyl groups at the 3- and 4-positions will also contribute to a decrease in reactivity. Therefore, this compound would be a relatively poor diene for Diels-Alder reactions with typical dienophiles. To achieve a reaction, highly reactive dienophiles or high-pressure conditions might be necessary.

| Diels-Alder Reaction with Dienophiles | Predicted Reactivity of this compound |

| Maleic anhydride (B1165640) | Low reactivity is expected due to the electron-withdrawing nature of the substituents on the furan ring. |

| N-Phenylmaleimide | Similar to maleic anhydride, the reaction is expected to be slow. nih.gov |

| Dimethyl acetylenedicarboxylate | May react under forcing conditions, but the equilibrium is likely to favor the starting materials. |

This table provides a qualitative prediction of reactivity based on established principles of Diels-Alder reactions involving substituted furans.

The furan ring, despite its aromaticity, is susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or oxidizing agents. mdpi.comresearchgate.net The presence of an acetyl group can influence this stability. For instance, furans can be converted to 1,4-dicarbonyl compounds through acid-catalyzed hydrolysis. In the case of this compound, acidic conditions could potentially lead to the opening of the furan ring to form a more complex acyclic dicarbonyl compound.

Oxidative ring cleavage is another potential transformation. Reagents like ozone or potassium permanganate can cleave the furan ring. The substituents on the ring will influence the structure of the resulting products.

Furthermore, furan rings can undergo various rearrangement and transformation reactions. For example, the Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. While not directly applicable to this compound, it illustrates the potential for skeletal rearrangements in furan chemistry.

Reactivity of the Acetyl Functional Group

The acetyl group in this compound exhibits the typical reactivity of a ketone, specifically an aryl ketone. The carbonyl carbon is electrophilic, and the alpha-protons on the methyl group are acidic.

The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack. It can undergo a variety of addition and condensation reactions.

Reduction: The acetyl group can be reduced to a secondary alcohol (e.g., using sodium borohydride) or to an ethyl group (e.g., through Wolff-Kishner or Clemmensen reduction).

Addition of Grignard Reagents: Grignard reagents can add to the carbonyl carbon to form tertiary alcohols.

Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction.

Condensation Reactions: The acetyl group can participate in condensation reactions, such as the aldol condensation, with other carbonyl compounds in the presence of a base. It can also react with amines and their derivatives to form imines, oximes, and hydrazones. libretexts.org

| Reaction at the Acetyl Carbonyl | Reagent | Product Type |

| Reduction | NaBH₄ | Secondary alcohol |

| Reduction | H₂NNH₂/KOH (Wolff-Kishner) | Alkane (ethyl group) |

| Nucleophilic Addition | RMgX (Grignard reagent) | Tertiary alcohol |

| Olefinatio | Ph₃P=CR₂ (Wittig reagent) | Alkene |

| Condensation | RCHO/base (Aldol) | β-Hydroxy ketone |

| Condensation | H₂N-OH (Hydroxylamine) | Oxime |

This table summarizes common transformations of the acetyl group.

The protons on the methyl group adjacent to the carbonyl (alpha-protons) are acidic due to the electron-withdrawing nature of the carbonyl group and the ability of the resulting enolate to be stabilized by resonance. masterorganicchemistry.com This acidity allows for a range of reactions to occur at the alpha-position.

Deprotonation with a suitable base (e.g., lithium diisopropylamide, LDA) generates an enolate, which is a powerful nucleophile. bham.ac.uk This enolate can then react with various electrophiles.

Alkylation: The enolate can be alkylated with alkyl halides.

Halogenation: In the presence of a base and a halogen, the alpha-position can be halogenated. The haloform reaction can occur with excess halogen and base.

Aldol Reaction: The enolate can act as the nucleophile in an aldol reaction, attacking the carbonyl group of another molecule (including another molecule of this compound in a self-condensation).

The formation and reactivity of the enolate provide a powerful tool for C-C bond formation at the alpha-position of the acetyl group, enabling the synthesis of a variety of derivatives of this compound.

Reactivity of the Acetoxymethyl Functional Groups

The two acetoxymethyl groups are key sites of chemical reactivity in this compound. These benzylic-like ester functionalities can participate in hydrolysis, transesterification, nucleophilic substitution, oxidation, and reduction reactions.

The ester linkages within the acetoxymethyl groups are susceptible to both acidic and basic hydrolysis, yielding the corresponding diol, 2-Acetyl-3,4-bis-(hydroxymethyl)-furan. This transformation is a fundamental pathway to accessing a different class of furan-based building blocks.

Acid-Catalyzed Hydrolysis: In the presence of a mineral acid (e.g., HCl, H₂SO₄) and water, the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., NaOH, KOH), the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and the diol after workup. This process is typically irreversible.

Enzymatic Hydrolysis: Esterases can also be employed for the selective hydrolysis of acetate (B1210297) esters, often under mild conditions. This is particularly relevant in biological systems or for green chemistry applications.

Transesterification offers a route to other esters by reacting this compound with an alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing the released acetic acid or acetate.

| Reaction Type | Typical Reagents | Primary Product | Key Conditions |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 2-Acetyl-3,4-bis-(hydroxymethyl)-furan | Aqueous, heat may be required |

| Base-Catalyzed Hydrolysis | OH⁻ (e.g., NaOH, KOH), then H₃O⁺ workup | 2-Acetyl-3,4-bis-(hydroxymethyl)-furan | Aqueous or alcoholic solution |

| Transesterification | R'OH, H⁺ or RO⁻ catalyst | 2-Acetyl-3,4-bis-((alkoxycarbonyl)methyl)-furan | Excess R'OH, removal of byproduct |

The methylene (B1212753) carbons of the acetoxymethyl groups are analogous to benzylic positions and are thus activated for nucleophilic substitution (Sₙ) reactions. The acetate group can act as a leaving group, particularly when protonated or in the presence of a Lewis acid. This allows for the introduction of a wide range of nucleophiles.

Common nucleophiles that can displace the acetate group include:

Halides: (e.g., from HX or NaX) to form halomethyl derivatives.

Cyanide: (e.g., from NaCN) to introduce a nitrile functionality.

Amines: To yield aminomethyl compounds.

Thiols: To produce thiomethyl ethers.

The reaction likely proceeds through an Sₙ1-like mechanism involving a resonance-stabilized furfuryl-type carbocation, or an Sₙ2 mechanism, depending on the reaction conditions and the nucleophile's strength.

The acetoxymethyl groups themselves are generally resistant to mild oxidation. However, following hydrolysis to the corresponding hydroxymethyl groups, a range of oxidation reactions can be performed. Selective oxidation of the primary alcohols can yield the corresponding dialdehyde or dicarboxylic acid, depending on the oxidant used. For instance, mild oxidants like manganese dioxide (MnO₂) are known to selectively oxidize furfuryl alcohols to the corresponding aldehydes. Stronger oxidizing agents would lead to the carboxylic acid.

Reduction of the acetate groups is also a viable transformation. Catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metal hydrides like lithium aluminum hydride (LiAlH₄) would reduce the ester to the corresponding alcohol, in this case, 2-Acetyl-3,4-bis-(hydroxymethyl)-furan. These strong reducing agents would also likely reduce the acetyl group at the 2-position to an ethyl group or a secondary alcohol, respectively.

Chemoselectivity and Regioselectivity in Multi-functionalized Furan Systems

The presence of multiple functional groups on the furan ring of this compound raises important questions of chemoselectivity and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a reduction reaction using sodium borohydride (NaBH₄), the acetyl group would likely be reduced to a secondary alcohol chemoselectively, leaving the acetoxymethyl groups untouched. Conversely, hydrolysis of the acetates can be achieved without affecting the acetyl group under appropriate conditions.

Regioselectivity in this context primarily pertains to reactions involving the furan ring itself, such as electrophilic aromatic substitution. The acetyl group at the 2-position is a deactivating, meta-directing group in benzene chemistry. However, in furan chemistry, electrophilic substitution is strongly directed to the 5-position due to the activating effect of the ring oxygen. The combined electronic effects of the acetyl group (electron-withdrawing) and the acetoxymethyl groups (weakly electron-withdrawing via induction) would likely render the furan ring less reactive towards electrophiles than furan itself. Nevertheless, any electrophilic attack would be expected to occur at the less sterically hindered and electronically favored 5-position.

| Reaction Type | Reagent | Expected Major Product | Selectivity Principle |

|---|---|---|---|

| Reduction | NaBH₄ | 2-(1-Hydroxyethyl)-3,4-bis-(acetoxymethyl)-furan | Chemoselective reduction of ketone over ester |

| Hydrolysis | Dilute NaOH(aq) | 2-Acetyl-3,4-bis-(hydroxymethyl)-furan | Chemoselective hydrolysis of ester over ketone |

| Electrophilic Substitution (e.g., Nitration) | HNO₃/Ac₂O | 2-Acetyl-3,4-bis-(acetoxymethyl)-5-nitrofuran | Regioselective substitution at the 5-position of the furan ring |

Kinetic and Mechanistic Studies of Transformation Reactions

While no specific kinetic or mechanistic studies on this compound have been reported, the kinetics of analogous reactions can provide valuable insights.

The hydrolysis of the acetate esters is expected to follow well-established mechanisms. Acid-catalyzed hydrolysis would likely proceed via an Aₐc2 mechanism, involving a rate-determining attack of water on the protonated ester. Base-catalyzed hydrolysis would follow a Bₐc2 mechanism, with the rate-determining step being the nucleophilic attack of the hydroxide ion on the ester carbonyl. Kinetic studies on the hydrolysis of other furfuryl acetates could provide a reasonable estimate for the rate constants under various conditions of pH and temperature.

Nucleophilic substitution at the methylene carbon would likely proceed through a mechanism with significant carbocationic character at the transition state, given the ability of the furan ring to stabilize a positive charge. The kinetics would be influenced by the nature of the leaving group (acetate), the strength of the incoming nucleophile, and the polarity of the solvent.

Mechanistic investigations of reactions on the furan ring would need to consider the electronic influence of the three substituents. The deactivating acetyl group would slow down the rate of electrophilic substitution compared to unsubstituted furan. The mechanism would still involve the formation of a resonance-stabilized cationic intermediate (a sigma complex), with the stability of this intermediate determining the regiochemical outcome. Theoretical studies, such as DFT calculations, could be employed to model the transition states and intermediates for various transformation pathways, providing a deeper understanding of the reaction mechanisms and selectivity. acs.orgresearchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies of 2 Acetyl 3,4 Bis Acetoxymethyl Furan

Quantum Chemical Calculations for Electronic Structure and Aromaticity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For furan (B31954) and its derivatives, these methods elucidate the distribution of electrons, the nature of chemical bonds, and the extent of aromatic character, which governs its reactivity. wikipedia.org Furan itself is an aromatic heterocycle, fulfilling Hückel's rule with six π-electrons (four from the two double bonds and two from an oxygen lone pair). wikipedia.orgnumberanalytics.com However, its aromaticity is less pronounced than that of benzene, making it more reactive. wikipedia.org

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules with high accuracy. researchgate.netuobaghdad.edu.iq DFT calculations can be employed to determine the optimized three-dimensional structure of 2-Acetyl-3,4-bis-(acetoxymethyl)-furan, predicting bond lengths, bond angles, and dihedral angles.

Studies on related substituted furans provide a basis for predicting the geometry of the target molecule. For instance, the geometry of the furan ring itself is largely planar, though substituents can cause minor distortions. rsc.org The acetyl group at the C2 position is expected to be nearly coplanar with the furan ring to maximize conjugation. The acetoxymethyl groups at C3 and C4 introduce significant conformational flexibility. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, can model these structural parameters. researchgate.netolemiss.edu

The electronic properties are significantly influenced by the substituents. The acetyl group is an electron-withdrawing group, which decreases the electron density of the furan ring, particularly at the ortho and para positions relative to the substituent. numberanalytics.com Conversely, the ether oxygen atoms in the acetoxymethyl groups can act as weak electron-donating groups through resonance. DFT can quantify these effects by calculating atomic charges, electrostatic potential maps, and global reactivity descriptors like chemical potential, hardness, and electrophilicity. mdpi.com For example, the negative chemical potential of furan indicates its tendency to donate electrons, a property modulated by its substituents. mdpi.com

Table 1: Predicted Geometrical Parameters for the Furan Ring in this compound based on DFT Studies of Analogous Compounds

| Parameter | Predicted Value Range | Reference Compound Type |

| C=C Bond Length | 1.35 - 1.37 Å | Substituted Furans |

| C-C Bond Length | 1.42 - 1.44 Å | Substituted Furans |

| C-O Bond Length | 1.36 - 1.38 Å | Substituted Furans |

| C-C-C Bond Angle | 106° - 108° | Substituted Furans |

| C-O-C Bond Angle | 106° - 107° | Furan |

Note: This table presents expected values based on computational studies of various furan derivatives. The actual values for this compound would require specific DFT calculations.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. mdpi.com The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com

In furan, the π-system gives rise to the characteristic molecular orbitals. vaia.comyoutube.com The introduction of an acetyl group is expected to lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO due to its electron-withdrawing nature. This would decrease the HOMO-LUMO gap, potentially increasing the molecule's reactivity towards nucleophiles. The electron density, which is highest at the C2 and C5 positions in unsubstituted furan, will be redistributed. pearson.com The acetyl group will draw electron density away from the ring, while the acetoxymethyl groups may slightly increase it locally. An analysis of the electron density distribution and the shape of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack. mdpi.compearson.com

Table 2: Conceptual Frontier Orbital Energies (eV) for Furan and a Substituted Furan

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Furan (Theoretical) | ~ -6.4 | ~ 1.6 | ~ 8.0 |

| Substituted Furan (e.g., with electron-withdrawing group) | Lowered | Significantly Lowered | Decreased |

Note: This table is illustrative. Actual energy values depend on the level of theory and the specific substituents.

Conformational Analysis and Potential Energy Surfaces of Substituted Furans

Substituted furans, especially those with flexible side chains like this compound, can exist in multiple conformations. rsc.org Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation around single bonds. This is often accomplished by scanning the potential energy surface (PES) as a function of specific dihedral angles. olemiss.edu

For this compound, key rotations would be around the C2-C(acetyl), C3-C(acetoxymethyl), and C4-C(acetoxymethyl) bonds, as well as the C-O bonds within the acetoxymethyl groups. Studies on aroyl furan derivatives have shown that two primary planar conformers (O,O-cis and O,O-trans) are possible for the orientation of the carbonyl group relative to the furan oxygen, with the trans form often being more stable. rsc.org The acetoxymethyl groups add further complexity, with multiple low-energy conformations likely accessible at room temperature. Computational methods can map the PES to find the global minimum energy structure and other low-lying conformers, providing insights into the molecule's dynamic behavior in solution. olemiss.edunih.gov

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, providing details that are often difficult to obtain experimentally. youtube.comyoutube.com For this compound, theoretical studies can predict reactivity patterns and the energetics of various transformations.

Furan and its derivatives can undergo a variety of reactions, including electrophilic aromatic substitution, cycloadditions (like the Diels-Alder reaction), and reactions involving the substituents. numberanalytics.comyoutube.com DFT calculations can be used to model these reaction pathways. For example, in an electrophilic substitution reaction, calculations can determine whether the electrophile will preferentially attack the C5 position, which is the only unsubstituted carbon on the ring. pearson.com

For each proposed reaction step, a transition state (TS) structure can be located. The TS represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. researchgate.netresearchgate.net For instance, in a Diels-Alder reaction where the furan acts as a diene, computational studies can predict the structures of the endo and exo transition states, helping to explain the observed stereoselectivity. numberanalytics.comresearchgate.net Similarly, mechanisms for reactions at the acetyl group, such as nucleophilic addition, can be explored by locating the relevant transition states. youtube.com

Once the reactants, products, and transition states are located on the potential energy surface, the activation energy (or Gibbs free energy of activation, ΔG‡) can be calculated. researchgate.netresearchgate.net This value is the energy difference between the transition state and the reactants and is a key determinant of the reaction rate. A lower activation barrier corresponds to a faster reaction. Computational studies on furan reactions have shown that electron-withdrawing substituents can lower the activation barriers for certain cycloaddition reactions. researchgate.net

Reaction volumes can also be computed, which are useful for understanding the effect of pressure on the reaction rate. The activation volume (ΔV‡) is the difference in volume between the transition state and the reactants. A negative activation volume suggests that the reaction is accelerated by high pressure.

Table 3: Representative Calculated Activation Barriers for Reactions of Furan Derivatives

| Reaction Type | Furan Derivative | Dienophile/Reagent | Activation Energy (ΔG‡) (kcal/mol) | Computational Method |

| Diels-Alder [4+2] | Furan | Alkyne (with EWG) | ~16-20 | M06/6-311++G(d,p) |

| [8+2] Cycloaddition | Dienylfuran | DMAD | ~21.7 | B3LYP-D3/6-311+G(d,p) |

| Ozonolysis | 2,5-dimethylfuran | Ozone (O₃) | (Rate Coefficient Study) | (Experimental/Postulated Mechanism) |

Note: This table shows examples of calculated activation energies for various furan systems to illustrate the type of data obtainable from computational studies. EWG = Electron-Withdrawing Group; DMAD = Dimethyl acetylenedicarboxylate. researchgate.netpku.edu.cnrsc.org

Intermolecular Interactions and Self-Assembly Propensities

The study of intermolecular interactions is fundamental to understanding how molecules recognize each other and aggregate to form larger structures. For a molecule such as this compound, with its various functional groups (acetyl, acetoxymethyl, furan), a combination of non-covalent interactions would be expected to govern its behavior.

Theoretical Framework: The primary forces at play would include:

Van der Waals forces: These are ubiquitous interactions arising from temporary fluctuations in electron density. The sizable carbon backbone and substituent groups of the molecule would contribute significantly to these forces.

Dipole-dipole interactions: The carbonyl group of the acetyl moiety and the ester groups of the acetoxymethyl substituents create permanent dipoles. These would lead to electrostatic interactions, orienting the molecules in a way that aligns positive and negative partial charges.

Hydrogen bonds: While the molecule itself does not possess traditional hydrogen bond donors (like -OH or -NH), the oxygen atoms of the carbonyl and ether functionalities can act as hydrogen bond acceptors. In the presence of suitable donor molecules or through weak C-H···O interactions, these can play a role in the formation of supramolecular structures.

Computational Approaches: To investigate these interactions and the potential for self-assembly, computational chemists would employ several methods:

Molecular Mechanics (MM): This method uses classical physics to model the potential energy surface of a system. It is computationally efficient and well-suited for studying the conformational landscape and large-scale assemblies of molecules. Different force fields (e.g., AMBER, CHARMM, OPLS) could be used to model the interactions.

Quantum Mechanics (QM): For a more accurate description of the electronic effects underlying intermolecular interactions, QM methods are necessary.

Density Functional Theory (DFT): DFT is a popular choice for its balance of accuracy and computational cost. Functionals that include corrections for dispersion forces (e.g., B3LYP-D3, ωB97X-D) would be essential for accurately modeling the van der Waals interactions.

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a powerful method for decomposing the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. This would provide a detailed understanding of the nature of the forces between two or more this compound molecules.

Hypothetical Self-Assembly: Based on its structure, one could hypothesize that this compound might form dimers or larger aggregates through a combination of dipole-dipole stacking of the furan rings and interactions between the acetyl and acetoxymethyl groups. Computational simulations would be required to predict the most stable arrangements and the thermodynamic feasibility of such self-assembly processes.

Computational Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, the following spectroscopic parameters could be computationally predicted.

Methodology: The general workflow involves first optimizing the molecular geometry of the compound at a chosen level of theory (e.g., DFT with a suitable basis set like 6-311+G(d,p)). Once the minimum energy structure is found, further calculations are performed to predict the spectroscopic data.

Predicted Spectroscopic Data:

Infrared (IR) Spectroscopy:

Prediction Method: Calculation of vibrational frequencies and their corresponding intensities. This is typically done by computing the second derivatives of the energy with respect to the atomic coordinates.

Expected Features: The predicted IR spectrum would show characteristic peaks for the various functional groups. For instance, a strong absorption band would be expected for the C=O stretching vibration of the acetyl group (typically around 1680-1700 cm⁻¹) and the ester carbonyl groups (around 1735-1750 cm⁻¹). C-O stretching vibrations for the furan ring and the esters, as well as various C-H bending and stretching modes, would also be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Prediction Method: Calculation of the magnetic shielding tensors for each nucleus (¹H and ¹³C). The chemical shifts are then determined relative to a standard reference compound (e.g., tetramethylsilane, TMS). The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

Expected Features:

¹H NMR: The predicted spectrum would show distinct signals for the protons on the furan ring, the methyl protons of the acetyl group, the methylene (B1212753) protons of the acetoxymethyl groups, and the methyl protons of the acetate (B1210297) moieties.

¹³C NMR: The predicted ¹³C NMR spectrum would show signals for all the unique carbon atoms, including the carbonyl carbons of the acetyl and ester groups, the carbons of the furan ring, and the carbons of the methyl and methylene groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Prediction Method: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. It calculates the excitation energies and oscillator strengths of electronic transitions.

Expected Features: The furan ring and the acetyl group constitute a conjugated system, which would be expected to give rise to electronic transitions in the UV region. TD-DFT calculations would predict the wavelength of maximum absorption (λ_max) for these transitions.

The table below illustrates the kind of data that would be generated from such computational studies.

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value Range for this compound |

| IR Spectroscopy | C=O (acetyl) stretch | 1680 - 1700 cm⁻¹ |

| C=O (ester) stretch | 1735 - 1750 cm⁻¹ | |

| C-O-C stretch | 1000 - 1300 cm⁻¹ | |

| ¹H NMR | Furan-H | δ 6.0 - 8.0 ppm |

| Acetyl-CH₃ | δ 2.0 - 2.5 ppm | |

| Acetoxymethyl-CH₂ | δ 4.5 - 5.5 ppm | |

| Acetate-CH₃ | δ 1.9 - 2.2 ppm | |

| ¹³C NMR | C=O (acetyl) | δ 190 - 200 ppm |

| C=O (ester) | δ 168 - 172 ppm | |

| Furan-C | δ 110 - 155 ppm | |

| UV-Vis Spectroscopy | λ_max | 250 - 300 nm |

It must be reiterated that the values presented are hypothetical and based on typical ranges for the constituent functional groups. Accurate, specific data for this compound would require dedicated and rigorous computational investigation.

Advanced Applications and Derivatization Potential of 2 Acetyl 3,4 Bis Acetoxymethyl Furan

Role as a Versatile Synthetic Building Block in Organic Chemistry

The unique arrangement of three distinct functional groups on the furan (B31954) core endows 2-Acetyl-3,4-bis-(acetoxymethyl)-furan with considerable potential as a versatile building block. This trifunctional nature allows for a range of selective chemical modifications, making it an attractive starting point for constructing more complex molecular architectures. Furan derivatives, in general, are prized as versatile reactants and precursors to important substructures. slideshare.net

The acetyl group at the C2 position is a key handle for building new heterocyclic rings attached to the furan core. The carbonyl and adjacent methyl groups can participate in a variety of condensation reactions to form new five- or six-membered rings. For instance, reaction with hydrazines can yield pyrazole (B372694) derivatives, while condensation with β-dicarbonyl compounds or their equivalents could lead to the formation of pyridine (B92270) rings. tandfonline.com The interaction of 3-acetylfuran-2(5H)-ones with dimethylformamide dimethyl acetal (B89532) (DMF/DMA), for example, is a known route to condensed furopyridine systems. tandfonline.com

Furthermore, the furan ring itself can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. mdpi.comnih.gov This reaction is a powerful tool for creating 7-oxanorbornene derivatives, which are bridged bicyclic compounds that can serve as intermediates for a wide array of complex molecules. mdpi.com Although the aromaticity of the furan ring can make this reaction reversible, the reaction provides an atom-economic pathway to complex cyclic systems. mdpi.comnih.gov The specific substitution pattern of this compound could influence the stereochemical outcome of such cycloadditions.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Functional Group Targeted | Potential Product (Heterocycle) | Reaction Type |

|---|---|---|---|

| Hydrazine (R-NH-NH₂) | Acetyl group | Pyrazole | Condensation |

| 1,3-Dicarbonyl compound | Acetyl group | Pyridine | Condensation |

| Malononitrile | Acetyl group | Dihydropyridine | Knoevenagel Condensation |

The multifunctionality of this compound makes it a valuable intermediate. The two acetoxymethyl groups are protected forms of hydroxymethyl groups. nih.gov Selective hydrolysis of these acetate (B1210297) esters would yield the corresponding diol, 2-acetyl-3,4-bis(hydroxymethyl)furan. This transformation unmasks two reactive hydroxyl groups while leaving the acetyl group intact for subsequent, different chemical reactions. This selective deprotection is a common strategy in multi-step synthesis. nih.gov

The resulting diol could undergo further reactions such as etherification or esterification. The acetyl group could be subjected to reduction, oxidation, or conversion into an olefin. The ability to perform these transformations selectively is key to its potential as an intermediate in the synthesis of natural products or other complex target molecules where precise control over functional group manipulation is required. numberanalytics.com

Contribution to the Development of Bio-Based Materials and Polymers

Furan-based compounds derived from biomass are considered key platform chemicals for the transition away from petroleum-based resources. mdpi.comnih.gov Derivatives such as 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are well-studied monomers for producing sustainable polymers like polyethylene (B3416737) furanoate (PEF). nih.govacs.org

Following the hydrolysis of its acetoxymethyl groups, this compound would be converted to 2-acetyl-3,4-bis(hydroxymethyl)furan. This resulting diol is a structural isomer of the well-known polymer monomer 2,5-bis(hydroxymethyl)furan (BHMF). nih.gov Like BHMF, this 3,4-disubstituted diol could potentially be used in polycondensation reactions with diacids (such as bio-based succinic acid or adipic acid) to produce novel furan-based polyesters. acs.org

Research on polyesters made from 3,4-BHMF has shown that the substitution pattern on the furan ring significantly impacts the polymer's properties. acs.org For example, polyesters based on 3,4-BHMF exhibited notably higher thermal stability compared to their 2,5-BHMF counterparts, demonstrating the importance of monomer architecture. acs.org The presence of the acetyl group in the monomer derived from the title compound would be expected to further modify polymer properties, potentially increasing polarity and providing a site for post-polymerization modification.

Table 2: Comparison of Potential Furan Diol Monomer with a Standard Monomer

| Compound Name | Structure | Substitution Pattern | Polymerization Role |

|---|---|---|---|

| 2-acetyl-3,4-bis(hydroxymethyl)furan (Hydrolyzed Title Compound) |  |

2,3,4-Trisubstituted | Potential Diol Monomer |

Note: Placeholder images are used as structural drawings cannot be generated.

There is growing interest in using biomass-derived small molecules to create highly ordered carbon nanomaterials. The rigid, planar structure of the furan ring makes it an attractive candidate for assembling into ordered structures. While direct research on this compound for this purpose is not available, the general concept of using furan derivatives as precursors for carbon materials is established. The defined stereochemistry and functionality of such polysubstituted furans could, in principle, be exploited to guide self-assembly or polymerization processes that lead to ordered, one-dimensional nanostructures like nanothreads.

Application in Specialty Chemical Synthesis

Specialty chemicals are valued for their specific function and performance, and furan derivatives are often key intermediates in their synthesis, finding use in pharmaceuticals, agrochemicals, and dyes. slideshare.netdtic.mil For example, 2-acetylfuran (B1664036) is a known intermediate in the synthesis of the antibiotic cefuroxime. slideshare.net

The compound this compound, with its less common 2,3,4-substitution pattern, represents a unique chemical scaffold. Most large-scale furan chemistry is based on 2- or 2,5-substituted derivatives like furfural (B47365) and HMF. mdpi.com The development of synthetic routes to polysubstituted furans is an active area of research, as these structures are important cores in many biologically active compounds. rsc.orgresearchgate.net The title compound could, therefore, serve as a valuable starting material for creating novel specialty chemicals where the specific spatial arrangement of substituents is crucial for function, potentially leading to new classes of pharmaceuticals or functional materials.

Intermediate for Dyes, Pigments, and Brighteners

There is currently no specific, documented evidence in scientific literature detailing the use of This compound as an intermediate in the synthesis of dyes, pigments, or optical brighteners. While other furan-based compounds, such as those derived from furfural, have been successfully used to create dyes with good functional properties, nih.gov a direct parallel to This compound has not been established in published research. The potential for this compound to act as a building block for colorants would depend on the reactivity of its furan core and the influence of its acetyl and acetoxymethyl substituents on chromophore development. Further research would be required to explore and validate any such applications.

Precursor for Agrochemicals (e.g., Fungicides)

Similarly, the role of This compound as a precursor for agrochemicals, including fungicides, is not well-documented in the public domain. Although derivatives of 2-acetylfuran are mentioned as potential starting materials for agrochemicals, google.com the specific conversion of This compound into fungicidal agents has not been described in available literature. The development of new agrochemicals often involves the synthesis and screening of novel molecular scaffolds, and while the furan moiety is of interest in medicinal and agricultural chemistry, the specific contributions and synthetic routes starting from This compound remain an area for future investigation.

Due to the lack of specific research data, the creation of detailed data tables on reaction products and yields for the specified applications of This compound is not feasible at this time.

Future Research Directions and Emerging Perspectives on Acetoxymethyl Substituted Furans

Development of More Sustainable and Efficient Synthetic Routes

The industrial viability of any furan-based chemical is intrinsically linked to the efficiency and sustainability of its production. Historically, the synthesis of substituted furans often involved multi-step processes with harsh reagents, such as the Friedel–Crafts acylation of furan (B31954) with acetic anhydride (B1165640). wikipedia.orgajrconline.orgmdpi.com Future research must pivot towards greener alternatives that minimize waste and energy consumption.

Key areas of development include:

Biomass as a Direct Feedstock: Moving beyond simple furan, research is focused on the direct catalytic conversion of carbohydrates, cellulose, and even raw lignocellulosic biomass into functionalized furan derivatives. frontiersin.orggoogle.commdpi.com This approach bypasses the need to first produce and then functionalize the furan ring, leading to a more atom-economical process.

Advanced Catalysis: The development of novel catalysts is crucial. This includes heterogeneous solid acid catalysts, polyoxometalates, and zeolites that are more environmentally benign and easily separable from reaction mixtures. frontiersin.org Electrocatalytic and biocatalytic methods, using renewable electricity or enzymes, represent promising frontiers for converting biomass into furan compounds under mild conditions. rsc.orgnih.govfrontiersin.org

Green Reaction Media: Replacing traditional organic solvents with greener alternatives like ionic liquids or performing reactions in solvent-free or aqueous systems can significantly reduce the environmental footprint of synthetic processes. frontiersin.org

Table 1: Comparison of Synthetic Approaches for Furan Derivatives

| Parameter | Traditional Methods (e.g., Friedel-Crafts) | Emerging Sustainable Methods |

|---|---|---|

| Starting Materials | Furan, Acetic Anhydride, Acyl Chlorides wikipedia.orgchemdad.comchemicalbook.com | C5/C6 Sugars, Lignocellulose, Chitin frontiersin.orgbohrium.com |

| Catalysts | Lewis Acids (e.g., ZnCl₂, H₃PO₄) wikipedia.orgmdpi.com | Heterogeneous Catalysts, Enzymes, Electrocatalysts frontiersin.orgrsc.orgnih.gov |

| Reaction Conditions | Often harsh, requiring specific temperatures google.com | Generally milder, lower energy consumption nih.gov |

| Byproducts/Waste | Catalyst waste, solvent waste | Reduced waste, potential for catalyst recycling |

Exploration of Undiscovered Reactivity Patterns of Acetoxymethyl and Acetyl Groups

The specific arrangement of an acetyl group and two acetoxymethyl groups in a compound like 2-Acetyl-3,4-bis-(acetoxymethyl)-furan suggests a rich and complex reactivity profile waiting to be explored. While the chemistry of simple acetylfurans is relatively well-known wikipedia.org, the interplay between adjacent acetoxymethyl and acetyl substituents is not.

Future research should investigate:

Selective Transformations: Developing methods to selectively react one functional group while leaving the others intact. For instance, the reduction of the acetyl group's ketone, the hydrolysis or transesterification of the acetoxymethyl esters, or reactions involving the furan ring itself.

Intramolecular Reactions: The proximity of the three functional groups could facilitate unique intramolecular cyclizations or rearrangement reactions, leading to novel heterocyclic structures.

Metabolic Pathways and Bio-reactivity: The metabolism of substituted furans often involves oxidative ring opening, leading to highly reactive intermediates. acs.orgacs.orgnih.govnih.gov For example, 2-methylfuran (B129897) is metabolized to the reactive α,β-unsaturated metabolite 3-acetylacrolein. acs.orgacs.orgnih.gov Understanding the metabolic fate of compounds like this compound is crucial for any potential biological applications and for predicting their toxicological profiles. nih.gov

Table 2: Potential Reactivity of Functional Groups on the Furan Core

| Functional Group | Potential Reaction Type | Potential Products/Intermediates |

|---|---|---|

| Acetyl Group | Reduction, Oxidation, Aldol Condensation, Alkylation | Alcohols, Carboxylic Acids, Extended Conjugated Systems, Functionalized Side Chains wikipedia.org |

| Acetoxymethyl Group | Hydrolysis, Transesterification, Substitution | Diols, New Esters, Halomethyl or Aminomethyl Furans nih.gov |

| Furan Ring | Electrophilic Substitution, Diels-Alder, Ring Opening Oxidation | Further Substituted Furans, Bicyclic Adducts, Dicarbonyl Compounds acs.orgnih.gov |

| Combined Groups | Intramolecular Cyclization/Rearrangement | Novel Fused or Bridged Heterocyclic Systems |

Synergistic Integration of Experimental and Computational Methodologies

The complexity of polysubstituted furans necessitates a combined approach of experimental synthesis and computational modeling to accelerate discovery. Computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights into molecular properties and reaction mechanisms that are difficult to obtain through experiments alone. rsc.org

This synergistic approach can be applied to:

Predict Reaction Outcomes: Computational studies can predict the stability of intermediates and transition states, helping to rationalize observed product distributions and guide the design of more selective synthetic routes. rsc.org

Elucidate Electronic Properties: Modeling can determine electronic properties like HOMO/LUMO energy levels, which are crucial for designing furan-based materials for optoelectronic applications. researchgate.netacs.org

Understand Spectroscopic Data: Calculations can help interpret experimental spectroscopic data (e.g., NMR, UV-Vis) and confirm the structure of newly synthesized compounds. rsc.org

Table 3: Roles of Experimental and Computational Methods in Furan Research

| Methodology | Key Contributions | Examples of Insights |

|---|---|---|

| Experimental | Synthesis, Isolation, Characterization, Performance Testing | Actual product yields, material properties (e.g., Tg, mobility), biological activity |

| Computational (e.g., DFT) | Mechanism Elucidation, Property Prediction, Spectroscopic Analysis | Reaction energy barriers, electronic bandgaps, optimized geometries, vibrational frequencies rsc.orgresearchgate.net |

| Synergy | Rational Design, Accelerated Discovery, Deeper Understanding | Designing monomers with target properties, explaining unexpected reactivity, confirming complex structures |

Expansion into Novel Functional Materials and Advanced Polymer Architectures

Furan derivatives are exceptional building blocks for sustainable polymers and functional materials. numberanalytics.comresearchgate.net The multiple functional groups on molecules like this compound offer numerous handles for polymerization and cross-linking.

Emerging opportunities include:

Bio-based Polyesters and Resins: The acetoxymethyl groups, after hydrolysis to alcohols, can be used with diacids (like bio-based 2,5-furandicarboxylic acid) to form novel polyesters. umw.edu.plnih.govunibo.it These furan-based polyesters are promising renewable alternatives to petroleum-based plastics like PET. umw.edu.pl The acetyl group could serve as a site for post-polymerization modification or cross-linking.

Advanced Polymer Architectures: The unique functionality of substituted furans can be leveraged to create complex polymer architectures beyond simple linear chains, such as branched, star-shaped, or self-healing polymers. rsc.org These advanced structures can impart unique mechanical and thermal properties.

Functional Materials: The conjugated system of the furan ring is attractive for organic electronics. acs.org By carefully designing furan-based monomers and polymers, it is possible to tune their bandgaps and charge transport properties for applications in organic solar cells, OFETs, and OLEDs. acs.orgrsc.orgrsc.org

Table 4: Potential Applications of Polymers Derived from Acetoxymethyl-Furans

| Polymer Type | Potential Monomers (Post-Modification) | Target Application | Key Properties |

|---|---|---|---|

| Polyesters | Furan diols, Furan diacids (e.g., FDCA) | Sustainable Packaging, Fibers unibo.itbiofuranchem.com | Good gas barrier, high modulus, biodegradability |

| Thermosetting Resins | Furan diols, polyols | Composites, Coatings, Adhesives researchgate.net | High thermal stability, chemical resistance |